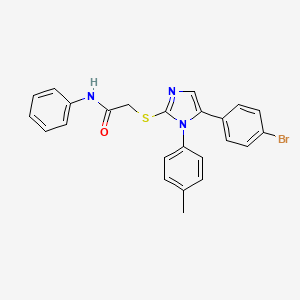

![molecular formula C22H21FN6O3 B2456083 2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methoxyphenyl)acetamide CAS No. 1251609-67-2](/img/structure/B2456083.png)

2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Triazoles are a class of nitrogen-containing heterocyclic compounds . They have two types of five-membered structures: 1,2,3-triazole and 1,2,4-triazole . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .

Synthesis Analysis

Triazoles can be synthesized from hydrazines and formamide under microwave irradiation in the absence of a catalyst . An electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, NH4OAc, and alcohols can also provide 1,5-disubstituted and 1-aryl 1,2,4-triazoles .Molecular Structure Analysis

The molecular structure of triazoles involves a five-membered ring containing three nitrogen atoms . The exact structure and properties can vary depending on the specific substituents attached to the ring .Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions due to their ability to accommodate a broad range of substituents . These reactions can lead to the formation of diverse novel bioactive molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of triazoles can vary widely depending on their specific structure . They generally have good thermal stability .Aplicaciones Científicas De Investigación

Radiosynthesis for Imaging

Compounds within the class of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, closely related to the chemical , have been identified as selective ligands of the translocator protein (18 kDa). These compounds, such as DPA-714, have been designed for in vivo imaging using positron emission tomography due to the inclusion of a fluorine atom, enabling fluorine-18 labeling. This application is significant for imaging and diagnostic purposes in medical research (Dollé et al., 2008).

Anticancer Effects

N-(6-(2-Methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide, a compound structurally similar to the one , exhibits notable anticancer effects. Modifications to this compound have led to the development of derivatives with potent antiproliferative activities against various human cancer cell lines, offering insights into developing new anticancer agents (Wang et al., 2015).

Antibacterial Agents

Related compounds, such as oxazolidinone analogs, demonstrate strong antibacterial activities against various clinically important human pathogens, including methicillin-resistant Staphylococcus aureus. These findings highlight the potential of related pyrimidine derivatives in developing new antibacterial drugs (Zurenko et al., 1996).

Antiasthma Agents

The pyrimidine derivatives, particularly 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, have shown activity as mediator release inhibitors, suggesting their potential as antiasthma agents. These compounds were synthesized through a series of chemical reactions, leading to the identification of specific derivatives with promising pharmacological activity (Medwid et al., 1990).

Adenosine Receptor Antagonists

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, related to the compound , have been identified as high-affinity antagonists for the human A2A adenosine receptor. These derivatives have been explored for their potential as pharmacological probes for studying this receptor, which has implications in various physiological processes (Kumar et al., 2011).

Antitumor and Antimicrobial Activities

Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been investigated for their antitumor and antimicrobial activities. Various derivatives have shown promising results against specific cancer cell lines and microbial strains, highlighting their potential in the development of new therapeutic agents (Riyadh, 2011).

Mecanismo De Acción

The mechanism of action of triazoles can vary depending on their specific structure and the biological system they interact with . They have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN6O3/c1-13-10-16(6-9-18(13)23)26-21-24-14(2)11-19-27-28(22(31)29(19)21)12-20(30)25-15-4-7-17(32-3)8-5-15/h4-11H,12H2,1-3H3,(H,24,26)(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFVLZIKTAFTKQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NN(C(=O)N2C(=N1)NC3=CC(=C(C=C3)F)C)CC(=O)NC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-Ethoxy-4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B2456003.png)

![N-[(1-Butylsulfonylpyrrolidin-3-yl)methyl]-2-chloropropanamide](/img/structure/B2456007.png)

![[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2456008.png)

![1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(4-chlorobenzyl)-1H-imidazole-4-carboxamide](/img/structure/B2456010.png)

![5-Oxo-bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2456020.png)

![3-(2-chloro-6-fluorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2456022.png)